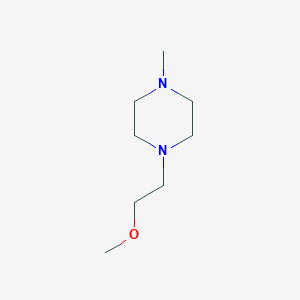

1-(2-Methoxyethyl)-4-methylpiperazine

Description

The Foundational Role of the Piperazine (B1678402) Heterocycle in Organic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in drug discovery. nih.govtandfonline.comnih.govresearchgate.net This status is attributed to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals. nih.govresearchgate.net The unique characteristics of the piperazine ring, including its conformational properties, basicity, and high water solubility, make it an invaluable tool for medicinal chemists. tandfonline.comresearchgate.net

The two nitrogen atoms in the piperazine core can be functionalized, allowing the molecule to serve as a versatile linker between different pharmacophores or as a central scaffold to orient functional groups for optimal interaction with biological targets. tandfonline.comresearchgate.net By incorporating this moiety, chemists can strategically modulate the physicochemical properties of a lead compound, often improving its pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net Its ability to increase water solubility and bioavailability is a particularly crucial attribute in the development of orally administered drugs. nih.gov

Structural Classification and Academic Significance of N-Methylpiperazine and N-Methoxyethylpiperazine Derivatives

1-(2-Methoxyethyl)-4-methylpiperazine is an asymmetrically disubstituted piperazine, featuring two distinct functional groups on its nitrogen atoms: a methyl group and a methoxyethyl group. The academic significance of the parent compound arises from the combined properties of these two classes of derivatives.

N-Methylpiperazine Derivatives: The N-methylpiperazine unit is itself a privileged structural motif in medicinal chemistry. mdpi.com The addition of a methyl group to the piperazine nitrogen enhances lipophilicity and provides steric bulk, which can be crucial for fine-tuning the binding affinity of a molecule to its target receptor. mdpi.com This balance of pharmacokinetic and pharmacodynamic attributes has led to its incorporation into numerous successful drugs. mdpi.com For instance, N-methylpiperazine is a key building block in pharmaceuticals such as the antihistamines cyclizine (B1669395) and meclizine, as well as in central nervous system (CNS) acting drugs like clozapine (B1669256) and olanzapine. mdpi.comwikipedia.orgatamanchemicals.com In the field of oncology, it has been introduced into kinase inhibitors to improve water solubility and target affinity. mdpi.com

N-Methoxyethylpiperazine Derivatives: The N-methoxyethyl group introduces a flexible ether linkage and a terminal methyl group. This substituent can influence a compound's properties by increasing polarity and providing a hydrogen bond acceptor site (the ether oxygen), which can enhance solubility and alter interactions with biological targets. While 1-(2-Methoxyethyl)piperazine is primarily documented as a reactant for the preparation of more complex, biologically active molecules, its utility as a building block is clear. chemicalbook.comsigmaaldrich.com For example, related structures like 1-(2-methoxyphenyl)piperazine (B120316) are used in the synthesis of compounds investigated for conditions such as benign prostatic hyperplasia, indicating the relevance of the methoxy-substituted piperazine scaffold in targeting specific therapeutic areas. google.com

The subject of this article, this compound, combines these structural features. It offers the established benefits of the N-methylpiperazine core while incorporating the N-methoxyethyl side chain, which provides an additional site for molecular interactions and property modulation.

Below is a table detailing some of the key physicochemical properties of this compound and its parent N-substituted derivatives.

| Property | This compound | N-Methylpiperazine | 1-(2-Methoxyethyl)piperazine |

| CAS Number | 23695-29-6 | 109-01-3 wikipedia.org | 13484-40-7 sigmaaldrich.com |

| Molecular Formula | C₈H₁₈N₂O | C₅H₁₂N₂ wikipedia.org | C₇H₁₆N₂O sigmaaldrich.com |

| Molecular Weight | 158.24 g/mol | 100.16 g/mol atamanchemicals.com | 144.21 g/mol sigmaaldrich.com |

| Boiling Point | Not widely reported | 138 °C wikipedia.org | 193-194 °C chemicalbook.com |

| Density | Not widely reported | 0.903 g/mL atamanchemicals.com | 0.970 g/mL chemicalbook.com |

Current Research Challenges and Emerging Opportunities in the Study of Specific Piperazine Derivatives, including this compound

Despite the widespread use of piperazine derivatives, significant challenges and opportunities remain in their study. A primary challenge is the limited exploration of substitutions on the carbon atoms of the piperazine ring. mdpi.com The vast majority of piperazine-containing drugs feature substituents only at the nitrogen positions. mdpi.com The development of efficient and selective synthetic methods for C-H functionalization of the piperazine core is a major area of current research. beilstein-journals.orgnih.gov Overcoming this hurdle would vastly expand the structural diversity of piperazine derivatives, opening new avenues for drug design. mdpi.comnih.gov The presence of a second nitrogen atom in the ring often complicates synthetic transformations that are more straightforward in simpler heterocycles like piperidine. beilstein-journals.orgnih.gov

The emerging opportunities in this field are directly linked to overcoming these challenges. The ability to precisely functionalize the carbon skeleton of piperazine would allow for the creation of more rigid and stereochemically complex molecules, enabling a more nuanced exploration of structure-activity relationships. beilstein-journals.org

Furthermore, there is immense opportunity in the continued exploration of novel combinations of N-substituents to generate compounds with unique therapeutic properties. Building blocks like this compound represent readily available starting materials for creating libraries of new compounds. By systematically varying substituents on the piperazine nitrogens, researchers can fine-tune properties such as target selectivity, potency, and metabolic stability. The strategic combination of a small alkyl group (methyl) with a more functionalized chain (methoxyethyl) provides a template for developing new chemical entities aimed at a wide range of biological targets, from receptors in the central nervous system to enzymes implicated in cancer. mdpi.commdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-4-methylpiperazine |

InChI |

InChI=1S/C8H18N2O/c1-9-3-5-10(6-4-9)7-8-11-2/h3-8H2,1-2H3 |

InChI Key |

ZFELWKKEFVPBJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCOC |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methoxyethyl 4 Methylpiperazine and Its Analogues

Strategies for the Construction of the Piperazine (B1678402) Ring System

The formation of the piperazine ring is a fundamental step in the synthesis of 1-(2-methoxyethyl)-4-methylpiperazine and its derivatives. Various strategies have been developed to construct this heterocyclic scaffold, with cyclization reactions being a prominent approach.

Cyclization Reactions and Ring-Closing Approaches for Piperazine Formation

Cyclization reactions are a cornerstone in the synthesis of the piperazine ring. These methods typically involve the formation of two carbon-nitrogen bonds to close a six-membered ring. One notable approach is the Dieckmann cyclization, which can be utilized to form piperazine-2,5-diones, key intermediates that can be subsequently reduced to the corresponding piperazines. epa.gov This method involves the intramolecular condensation of a diester in the presence of a base.

Another significant strategy is the reductive cyclization of dioximes. This method allows for the synthesis of piperazines with substituents at the carbon and nitrogen atoms. The process involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.gov

Palladium-catalyzed cyclization reactions offer a modular approach to highly substituted piperazines. organic-chemistry.orgacs.org These reactions can couple a propargyl unit with a diamine component, providing the piperazine ring with good to excellent yields and high control over regio- and stereochemistry. acs.org For instance, the reaction of substituted ethylenediamine (B42938) derivatives with propargyl carbonates in the presence of a palladium catalyst can yield piperazine products in high yields. acs.org

Furthermore, gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides can produce tetrahydropyrazines, which can be reduced to furnish various piperazine scaffolds. organic-chemistry.org The table below summarizes various cyclization strategies for piperazine ring formation.

| Cyclization Strategy | Key Reactants | Catalyst/Reagent | Product Type | Reference |

| Dieckmann Cyclization | Diesters with nitrogen atoms in the backbone | Base (e.g., NaH) | Piperazine-2,5-diones | epa.gov |

| Reductive Cyclization | Dioximes (from primary amines and nitrosoalkenes) | Catalytic Hydrogenation (e.g., Pd/C, Ra-Ni) | Substituted Piperazines | nih.gov |

| Palladium-Catalyzed Cyclization | Propargyl carbonates and diamines | Palladium catalyst | Highly Substituted Piperazines | organic-chemistry.orgacs.org |

| Gold-Catalyzed Cyclization | Substrates from cyclic sulfamidates and propargylic sulfonamides | Gold catalyst | Tetrahydropyrazines (Piperazine precursors) | organic-chemistry.org |

Regioselective Functionalization of the Piperazine Nitrogen Atoms

Once the piperazine ring is formed, the regioselective functionalization of its two nitrogen atoms is crucial for the synthesis of unsymmetrically substituted derivatives like this compound. This requires precise control over the reactivity of each nitrogen atom.

Introduction of the 2-Methoxyethyl Substituent

The introduction of the 2-methoxyethyl group onto a nitrogen atom of the piperazine ring is typically achieved through N-alkylation reactions. thieme-connect.com This can be accomplished by reacting a monosubstituted piperazine, such as 1-methylpiperazine, with a suitable electrophile like 2-methoxyethyl chloride or a related alkylating agent. The reaction conditions, including the choice of solvent and base, are critical to ensure selective mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts.

Alternatively, the synthesis can start with piperazine itself, where one nitrogen is first protected with a suitable protecting group (e.g., Boc). The unprotected nitrogen can then be alkylated with a 2-methoxyethyl group. Subsequent deprotection and methylation of the other nitrogen atom would lead to the final product. The synthesis of related sulfur-containing ethyl piperazine compounds has been achieved by introducing thiol groups on the side chain of 4-substituted 1-(2-chloroethyl)piperazine (B3192190) or 1-(2-hydroxyethyl)piperazine via nucleophilic substitution. mdpi.com

Selective N-Methylation Strategies

Selective N-methylation is a key step in the synthesis of this compound, particularly when starting from 1-(2-methoxyethyl)piperazine. The N-methyl group of N-methylpiperazine is noted for its lipophilic and steric characteristics, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.com

A common method for N-methylation is the Eschweiler-Clarke reaction, which involves treating a primary or secondary amine with an excess of formic acid and formaldehyde (B43269). google.comgoogle.com This reductive amination procedure is highly effective for the methylation of amines. Patents describe processes for preparing N,N'-dimethylpiperazines by reacting a piperazine compound with formaldehyde and formic acid in the presence of sulfuric or phosphoric acid at controlled temperatures. google.comgoogle.com

Another approach involves the Claisen–Schmidt condensation of a precursor like 4-fluoroacetophenone with 4-methylpiperazine to generate a key intermediate, which can then be further modified. mdpi.com The synthesis of 1-amino-4-methylpiperazine (B1216902) has been achieved through a multi-step process starting from piperazine hexahydrate, involving methylation, hydrolysis, nitrosation, and reduction. chemicalbook.com

One-Pot and Multi-Component Synthetic Pathways for Piperazine Derivatives

One-pot and multi-component reactions (MCRs) offer efficient and atom-economical routes to complex piperazine derivatives by combining several reaction steps into a single operation without isolating intermediates. These strategies are highly valuable in medicinal chemistry for generating libraries of compounds. rsc.orgrsc.org

A one-pot, three-component synthetic route has been developed for highly substituted and functionalizable piperazines with excellent stereoselectivity. acs.orgacs.org This method involves the SN2-type ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates. acs.org Another efficient one-pot procedure for synthesizing enantiomerically pure 3-substituted piperazines employs a sequence of an Ugi-4 component reaction, Boc-deprotection, intramolecular cyclization, and a final reduction (UDCR). rsc.orgrsc.org

Simplified one-pot, one-step procedures for the preparation of monosubstituted piperazines from a protonated piperazine have also been reported, which avoid the need for protecting groups and utilize heterogeneous catalysis. nih.gov The table below highlights some of the one-pot and multi-component reactions for piperazine synthesis.

| Reaction Type | Key Components | Key Features | Reference |

| Three-Component Reaction | N-activated aziridines, anilines, propargyl carbonates | High stereoselectivity, palladium-catalyzed | acs.orgacs.org |

| Ugi-4CR/Deprotection/Cyclization/Reduction (UDCR) | N-protected amino acids, tert-butyl isocyanide, etc. | Enantiomerically pure 3-substituted piperazines | rsc.orgrsc.org |

| One-Pot, One-Step Synthesis | Protonated piperazine, alkylating agent | No protecting groups, heterogeneous catalysis | nih.gov |

Advanced Catalytic Methods in Piperazine Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods that provide novel and efficient pathways to piperazine derivatives. These methods often offer improved selectivity, milder reaction conditions, and broader substrate scope compared to traditional approaches.

Catalytic processes for piperazine synthesis can be broadly categorized into intermolecular and intramolecular cyclization. researchgate.netscispace.com Various catalysts, including those based on palladium, gold, and ruthenium, have been employed. Palladium-catalyzed reactions, as mentioned earlier, are versatile for constructing the piperazine ring. organic-chemistry.orgacs.org

Ruthenium catalysis has been utilized for the regioselective β-C(sp3)−H functionalization of the piperazine core using aldehydes as alkylating agents. researchgate.net This transformation proceeds through the in situ formation of an enamine, followed by nucleophilic addition to the aldehyde and hydrogenation. researchgate.net

Organic photoredox catalysis has emerged as a powerful tool for piperazine synthesis. organic-chemistry.orgnih.gov This approach allows for the direct oxidation of substrates followed by a 6-endo-trig radical cyclization with in situ generated imines to furnish the piperazine product. organic-chemistry.orgnih.gov This method is operationally simple and circumvents the need for radical precursors. nih.gov Photoredox catalysis has also been successfully applied to the direct α-C–H functionalization of piperazines, enabling the introduction of various substituents onto the carbon framework of the ring. nih.govmdpi.comencyclopedia.pub

Optimization of Reaction Parameters for Enhanced Chemical Yield and Selectivity

The synthesis of N-substituted piperazines, including this compound and its analogues, is highly dependent on the careful optimization of reaction parameters. Factors such as the choice of solvent, base, temperature, and catalyst can significantly influence the chemical yield and selectivity of the desired product. Selectivity is particularly crucial in piperazine chemistry to control outcomes like mono- versus di-alkylation or arylation.

Research into the synthesis of N-arylpiperazines, for instance, demonstrates the critical role of solvent and base selection in nucleophilic aromatic substitution (SNAr) reactions. In one study, various conditions were tested for the N-arylation of N-methylpiperazine with 1,3,5-trifluorobenzene. google.com The results indicated that polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) in combination with a strong base like sodium hydride (NaH) provided superior yields compared to other solvent-base combinations. google.com

The following table, derived from experimental data on an analogue synthesis, illustrates the impact of different reaction parameters on product yield.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Dioxane | NaH | 100 | 10 |

| 2 | THF | NaH | 65 | 40 |

| 3 | DMF | NaH | 100 | 85 |

| 4 | DMSO | NaH | 100 | 95 |

| 5 | DMSO | K2CO3 | 100 | <5 |

| 6 | DMSO | Cs2CO3 | 100 | <5 |

| This table is based on data for the synthesis of an N-arylpiperazine analogue and serves to illustrate the effects of parameter optimization. google.com |

Similarly, in the synthesis of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione, changing the solvent from acetonitrile (B52724) to dry dioxane was found to significantly improve the yields of the final products from a range of 30% to as high as 67%. tandfonline.com For other analogues in the same study, solvent-free conditions, using an excess of the corresponding arylpiperazine as both reactant and solvent, also provided satisfactory yields. tandfonline.com

Catalyst systems are also a key area of optimization. For palladium-catalyzed Buchwald-Hartwig amination, a common method for forming N-aryl bonds, the choice of palladium precursor and phosphine (B1218219) ligand is critical for achieving high yields and selectivity. mdpi.com Likewise, nickel-catalyzed cross-coupling reactions have been shown to be effective, with a Ni(0)/2,2′-bipyridine system demonstrating good selectivity for the mono-arylation of piperazine, a crucial consideration for synthesizing unsymmetrical derivatives. researchgate.net

Scalable Synthesis Protocols for Research Applications

Transitioning a synthetic route from a small-scale laboratory experiment to a larger scale suitable for extensive research requires protocols that are not only high-yielding but also practical, cost-effective, and robust. For this compound and its analogues, several strategies are employed to ensure scalability.

Another key feature of a scalable protocol is a convenient workup procedure that avoids tedious purification methods like column chromatography. researchgate.net Syntheses that result in a product that can be isolated by simple filtration or extraction are highly desirable for industrial or large-scale research applications. For example, an efficient, large-scale synthesis of piperazine-2,6-dione (B107378) was developed using inexpensive starting materials and a straightforward workup, making it suitable for producing significant quantities. researchgate.net

Modern techniques such as flow chemistry are also being adapted for the synthesis of piperazine derivatives. nih.gov Flow reactors offer advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for continuous production. mdpi.com Bayesian optimization-assisted screening can be used in conjunction with flow systems to rapidly identify the ideal reaction conditions (e.g., temperature, flow rate, concentration) for maximizing yield, which can then be applied to gram-scale synthesis. nih.gov

The table below summarizes key characteristics of scalable synthesis protocols relevant to piperazine derivatives.

| Feature | Advantage for Scalability | Example Method |

| One-Pot Reaction | Reduces the number of steps, minimizes waste, and saves time. | Synthesis from piperazine salts without protecting groups. mdpi.com |

| No Protecting Groups | Improves overall efficiency and atom economy by eliminating protection/deprotection steps. mdpi.com | Direct N-alkylation or reductive amination on piperazine. nih.gov |

| Chromatography-Free Purification | Simplifies product isolation, reduces solvent usage, and lowers costs. | Precipitation and filtration of the final product. researchgate.net |

| Use of Inexpensive Reagents | Lowers the overall cost of the synthesis, making it economically viable for larger quantities. researchgate.net | N-alkylation using simple alkyl halides or reductive amination with aldehydes. mdpi.comnih.gov |

| Flow Chemistry | Allows for continuous production, better process control, and safer handling of reactive intermediates. nih.gov | Bayesian optimization-driven flow synthesis of biaryl compounds. nih.gov |

By focusing on these principles, synthetic routes for this compound and its analogues can be effectively optimized for the production of research-scale quantities.

Chemical Reactivity and Transformative Potential of 1 2 Methoxyethyl 4 Methylpiperazine

Derivatization Reactions at the Piperazine (B1678402) Nitrogen Centers

The piperazine ring is characterized by two tertiary amine centers. The nitrogen atom bearing the methyl group (N-4) and the one bearing the 2-methoxyethyl group (N-1) exhibit distinct reactivity profiles, primarily influenced by the steric bulk and electronic effects of their respective substituents. While both are tertiary amines, the N-4 nitrogen is generally more sterically accessible and can be a site for further reactions under specific conditions, though typically, derivatization focuses on piperazines with a secondary amine available. In the context of 1-(2-methoxyethyl)-4-methylpiperazine, reactions would proceed if one of the substituents were replaced by a hydrogen atom, making it a secondary amine. The following sections discuss the potential reactions at these centers, drawing parallels from analogous piperazine structures.

Acylation and sulfonylation are fundamental reactions for the derivatization of amines, including the piperazine nucleus. These reactions typically involve the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl or sulfonyl center. For a piperazine with a free N-H group, these reactions proceed readily. For instance, the synthesis of complex piperazine derivatives often involves the introduction of specific functional groups, such as a 2-oxo-1-pyrrolidinylacetyl group, onto the piperazine ring. ontosight.ai This highlights the capacity of the piperazine nitrogen to act as a potent nucleophile in acylation reactions.

In a typical acylation reaction, a piperazine derivative would be treated with an acyl halide or anhydride (B1165640) in the presence of a base to yield the corresponding amide. Similarly, sulfonylation with a sulfonyl chloride would produce a sulfonamide. These transformations are crucial in medicinal chemistry for modulating the physicochemical properties of the parent molecule.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

Alkylation and arylation reactions provide a direct means to form new carbon-nitrogen bonds, further extending the molecular framework. The nucleophilicity of the piperazine nitrogen allows it to react with various alkylating and arylating agents.

Alkylation: The introduction of alkyl groups can be achieved using alkyl halides. This reaction follows a standard SN2 mechanism. The choice of solvent and base is critical for optimizing reaction conditions and minimizing side reactions.

Arylation: Direct C-H arylation is a powerful tool for creating biaryl structures. Research has shown that piperazine derivatives can participate in and even catalyze such transformations. For example, 1-(2-hydroxyethyl)-piperazine has been identified as a highly efficient organocatalyst for the direct C(sp2)–H arylation of unactivated arenes with aryl halides in the presence of a base like potassium tert-butoxide. researchgate.net This process, which can proceed via a single electron transfer (SET) mechanism, demonstrates the capacity of the piperazine moiety to facilitate the formation of C-aryl bonds. researchgate.net This suggests that this compound and its analogs could be employed in similar catalytic systems or undergo arylation themselves if a reactive N-H bond were present.

| Reaction Type | Reagent Example | Key Features |

| Alkylation | Methyl Iodide | Forms new C-N bond via SN2 |

| Arylation | Aryl Halide | Can be organocatalyzed by piperazine derivatives researchgate.net |

Chemical Transformations of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl side chain offers additional sites for chemical modification. The ether linkage, while generally stable, can be cleaved under harsh conditions, such as treatment with strong acids like hydrobromic acid or Lewis acids like boron tribromide. This would unmask a primary alcohol, converting the moiety to a 2-hydroxyethyl group. This resultant alcohol provides a new reactive handle for subsequent transformations, including oxidation to an aldehyde or carboxylic acid, or esterification and etherification to introduce new functional groups. The presence of the hydroxyl group in analogs like 1-(2-hydroxyethyl)piperazine is often exploited for further synthesis, serving as a nucleophile to attack electrophiles. nih.gov

Formation of Conjugates and Hybrid Molecules Incorporating the Piperazine Moiety

The piperazine ring is a common structural motif in pharmacologically active compounds and serves as a versatile scaffold for constructing complex molecules. ontosight.ai Its ability to be readily derivatized at its nitrogen atoms makes it an ideal building block for creating conjugates and hybrid molecules.

Sulfur-containing ethyl piperazine compounds, for example, are important building blocks in pharmaceuticals and have been explored for various therapeutic applications. nih.govresearchgate.net These are often synthesized by introducing thiol groups onto the side chain of precursors like 1-(2-chloroethyl)piperazine (B3192190) or 1-(2-hydroxyethyl) piperazine via nucleophilic substitution. researchgate.net The this compound structure could be similarly incorporated into larger systems. For instance, it can act as a key intermediate in the synthesis of complex organic molecules with specific properties for research and industrial applications. chemimpex.com The development of novel piperazine derivatives as potential radioprotective agents, where a 1-(2-hydroxyethyl)piperazine core is modified, further illustrates the utility of this scaffold in creating hybrid molecules with enhanced biological activity. nih.gov

Stereochemical Control and Chiral Pool Applications in Derivative Synthesis

The introduction of stereocenters into the piperazine ring is a critical strategy in medicinal chemistry for optimizing biological activity and selectivity. nih.gov Chiral piperazine derivatives can be synthesized using several approaches, including the resolution of racemates, asymmetric synthesis, or the use of a chiral pool.

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. rsc.org A synthetic route starting from α-amino acids can yield orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. rsc.org This strategy allows for precise control over the stereochemistry at specific positions on the piperazine ring. For example, a series of optically pure 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines were synthesized to investigate their binding affinity for the dopamine (B1211576) transporter, where the stereochemistry of the hydroxyl group significantly influenced selectivity. nih.gov Although this compound itself is achiral, these principles can be applied to synthesize chiral derivatives by introducing substituents at the carbon atoms of the piperazine ring or by modifying the side chains. researchgate.net The stereochemistry of such derivatives can profoundly impact their pharmacological properties and receptor interactions. nih.gov

| Synthesis Strategy | Description | Example Starting Material |

| Chiral Pool Synthesis | Utilizes enantiomerically pure natural products to build chiral molecules. | L-Malic Acid researchgate.net, α-Amino Acids rsc.org |

| Asymmetric Synthesis | Creates a chiral center from an achiral precursor using a chiral catalyst or reagent. | N/A |

| Resolution | Separates a racemic mixture of enantiomers. | Use of a chiral resolving agent researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 1 2 Methoxyethyl 4 Methylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count) in 1-(2-Methoxyethyl)-4-methylpiperazine. Based on the structure, a hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the N-methyl group, the piperazine (B1678402) ring methylene (B1212753) protons, the methoxyethyl side chain methylene protons, and the terminal methoxy (B1213986) group protons. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy would reveal the number of unique carbon environments within the molecule. For this compound, distinct signals would be anticipated for the N-methyl carbon, the two different sets of piperazine ring carbons, the carbons of the methoxyethyl side chain, and the methoxy carbon.

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the molecular structure. COSY spectra would establish proton-proton coupling networks, confirming the connectivity of the piperazine ring and the ethyl chain protons. HSQC would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each ¹³C signal based on the corresponding ¹H signal.

Despite the utility of these techniques, specific experimental ¹H, ¹³C, and 2D NMR data for this compound are not currently available in published scientific literature.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrational modes would include C-H stretching vibrations for the methyl and methylene groups, C-N stretching vibrations of the piperazine ring, and the prominent C-O-C stretching of the ether linkage in the methoxyethyl group. The absence of certain bands, such as O-H or N-H stretches, would confirm the tertiary nature of the amine and the absence of hydroxyl groups.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. The C-C and C-N skeletal vibrations of the piperazine ring are often more prominent in the Raman spectrum. The symmetric vibrations of the molecule would also be readily observed.

A comprehensive analysis of both IR and Raman spectra would allow for a detailed functional group characterization. However, specific, publicly available IR and Raman spectral data with peak assignments for this compound have not been identified.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

For this compound (molecular formula C₈H₁₈N₂O), HRMS would provide a high-accuracy mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, which would confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum would offer valuable structural insights. Characteristic fragmentation pathways for piperazine derivatives often involve cleavage of the bonds adjacent to the nitrogen atoms. For the target compound, expected fragmentation could include the loss of the methoxyethyl group, cleavage of the piperazine ring, and loss of the N-methyl group, leading to the formation of specific fragment ions. Analysis of these fragments would help to confirm the connectivity of the different structural units.

Detailed HRMS data, including the precise mass of the molecular ion and a comprehensive analysis of its fragmentation pattern for this compound, are not available in the reviewed scientific literature.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state, provided that a suitable single crystal can be grown.

This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule. For instance, it would definitively establish the chair conformation of the piperazine ring and the spatial arrangement of the methoxyethyl and methyl substituents. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state structure.

A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Therefore, its definitive solid-state structure remains to be experimentally determined.

Computational and Theoretical Studies in the Investigation of 1 2 Methoxyethyl 4 Methylpiperazine

Molecular Modeling for Conformational Analysis and Molecular Dynamics Simulations

Molecular modeling is a cornerstone of computational chemistry, enabling the visualization and analysis of the three-dimensional structures of molecules. For 1-(2-Methoxyethyl)-4-methylpiperazine, this is crucial for understanding its spatial arrangement, which dictates its interactions with other molecules.

Conformational Analysis: The piperazine (B1678402) ring, similar to cyclohexane, is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. fiveable.me However, it can also exist in higher-energy boat and twist-boat conformations. The substituents on the nitrogen atoms—a methyl group at N4 and a 2-methoxyethyl group at N1—can be in either axial or equatorial positions. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational studies on substituted piperazines and piperidines have shown that the conformational preferences are influenced by the nature of the substituents. nih.govnih.gov For this compound, the bulkier 2-methoxyethyl group would be expected to preferentially occupy the equatorial position to minimize steric hindrance. The rotational freedom around the C-C and C-O bonds of the methoxyethyl side chain adds further complexity, leading to multiple possible low-energy conformers. Computational methods can systematically explore these possibilities to identify the global energy minimum structure. In some substituted piperazines, the axial conformation has been found to be preferred and can be stabilized by intramolecular hydrogen bonds. nih.gov

Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture of stable structures, molecular dynamics simulations offer a view of the molecule's dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and conformational transitions in a simulated environment (e.g., in a solvent or near a biological receptor). These simulations can reveal the flexibility of the piperazine ring and its side chains, as well as its interactions with surrounding solvent molecules. Studies on related N-alkyl piperidines have utilized advanced spectroscopic techniques coupled with calculations to observe ultrafast conformational dynamics, such as nitrogen inversion and ring transformations. rsc.org

Table 1: Illustrative Conformational Energy Data for this compound This table is representative of data that would be generated from a computational conformational analysis and is not based on published experimental values for this specific molecule.

| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair (equatorial-equatorial) | 0.00 | N1-C2-C3-N4: -55.2 |

| Chair (axial-equatorial) | 2.50 | N1-C2-C3-N4: -54.8 |

| Chair (equatorial-axial) | 2.80 | N1-C2-C3-N4: 55.0 |

| Twist-Boat | 5.50 | N1-C2-C3-N4: 30.5 |

| Boat | 6.80 | N1-C2-C3-N4: 0.2 |

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanism Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of a molecule. dntb.gov.ua These methods are used to calculate a wide range of properties that govern a molecule's reactivity and spectroscopic behavior.

Electronic Properties: For this compound, DFT calculations can determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of molecular orbitals. The MEP map, for instance, can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The nitrogen atoms of the piperazine ring are expected to be electron-rich, making them potential sites for protonation or coordination to metal ions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Reaction Mechanism Prediction: Quantum chemical calculations can be used to model the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the determination of transition state structures and activation energies. This is valuable for understanding how this compound might behave in various chemical transformations.

Table 2: Representative Calculated Electronic Properties for this compound This table contains hypothetical data from a DFT calculation for illustrative purposes.

| Property | Calculated Value |

| Dipole Moment | 2.1 D |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Mulliken Charge on N1 | -0.45 e |

| Mulliken Charge on N4 | -0.48 e |

In Silico Methodologies for Predicting Chemical Reactivity and Selectivity

In silico methodologies leverage computational models to predict the chemical behavior of molecules without the need for laboratory experiments. For this compound, these methods can forecast its reactivity and the selectivity of its reactions.

Reactivity Prediction: The electronic properties calculated using quantum chemistry, such as the MEP and frontier molecular orbitals, are key inputs for predicting reactivity. researchgate.netresearchgate.net The MEP can identify the most probable sites for electrophilic attack (regions of negative potential) and nucleophilic attack (regions of positive potential). For this molecule, the nitrogen atoms are the most likely centers for electrophilic attack.

Selectivity Prediction: In cases where a molecule has multiple reactive sites, computational methods can predict which site is more likely to react under given conditions (regioselectivity). For this compound, the two nitrogen atoms have slightly different electronic environments due to the different substituents. Computational models can quantify this difference and predict, for example, which nitrogen is more basic and therefore more likely to be protonated first.

Table 3: Illustrative Predicted Reactivity Indices for this compound This table presents a conceptual representation of reactivity predictions.

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| N1 | 0.25 | 0.05 |

| N4 | 0.28 | 0.04 |

| O (methoxy) | 0.15 | 0.08 |

Structure-Property Relationship (SPR) Studies using Computational Approaches

Structure-Property Relationship (SPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. youtube.com Quantitative Structure-Activity Relationship (QSAR) is a subset of SPR that specifically focuses on biological activity.

For this compound, SPR studies could be used to predict properties like boiling point, solubility, or chromatographic retention times based on its molecular structure. QSAR models, which have been developed for various piperazine derivatives, correlate structural features with biological activities such as enzyme inhibition or receptor binding. openpharmaceuticalsciencesjournal.comresearchgate.nettandfonline.com

The process involves calculating a set of numerical descriptors that represent the molecule's structure. These can include constitutional descriptors (e.g., molecular weight, number of oxygen atoms), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). Statistical methods, such as multiple linear regression, are then used to build a model that relates these descriptors to the property of interest. Such models are valuable for screening virtual libraries of compounds and for designing new molecules with desired properties.

Table 4: Examples of Molecular Descriptors for SPR/QSAR Studies of this compound This table lists common descriptors used in SPR and QSAR modeling.

| Descriptor Type | Descriptor Example | Value (Hypothetical) |

| Constitutional | Molecular Weight | 158.25 g/mol |

| Constitutional | Number of Nitrogen Atoms | 2 |

| Topological | Wiener Index | 345 |

| Electronic | Dipole Moment | 2.1 D |

| Spatial | Molecular Surface Area | 185 Ų |

Role of 1 2 Methoxyethyl 4 Methylpiperazine As a Versatile Building Block in Complex Chemical Architectures

Utilization as a Precursor in the Synthesis of Diverse Heterocyclic Systems

The primary utility of 1-(2-Methoxyethyl)-4-methylpiperazine in synthetic chemistry lies in the nucleophilicity of its secondary amine. This site allows for the covalent attachment of a wide array of electrophilic partners, making it an ideal precursor for generating more complex, often polycyclic, heterocyclic systems. The piperazine (B1678402) core is a common feature in many commercial drugs, and synthetic methodologies are continuously being developed to create novel derivatives. researchgate.net

The general strategy involves reacting the N-H group with various functional groups to build larger scaffolds. For instance, acylation, alkylation, reductive amination, and arylation reactions can be readily performed at this position. These reactions attach new side chains or ring systems to the piperazine core, effectively using the starting compound as a foundational scaffold. While specific examples detailing the use of this compound for a particular complex heterocycle are not prevalent in dedicated studies, its application follows established principles of piperazine chemistry.

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Electrophilic Partner Example | Resulting Functional Group | Potential Heterocyclic Product Class |

|---|---|---|---|

| Acylation | Acyl Chloride (e.g., Benzoyl chloride) | Amide | N-Acylpiperazines |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride) | Sulfonamide | N-Sulfonylpiperazines |

| Michael Addition | α,β-Unsaturated Ester | β-Amino Ester | Precursors to fused piperazine systems |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide (e.g., 2-Fluoronitrobenzene) | N-Arylpiperazine | Arylpiperazine derivatives |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Alkyl/N-Benzylpiperazine | Complex N-substituted piperazines |

These transformations are fundamental steps in the synthesis of pharmacologically active molecules where the piperazine unit often serves as a linker or a pharmacophore itself. The development of modular synthetic routes allows for the creation of diverse structures from common intermediates like substituted piperazines. researchgate.net

Application in the Construction of Chemical Libraries through Combinatorial Chemistry

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of structurally related compounds, known as a chemical library. The efficiency of this process relies on the use of reliable reactions and versatile "building blocks"—smaller molecules that can be systematically combined. This compound is an excellent example of such a building block. Its structure contains a reactive secondary amine, allowing it to be incorporated into a library, while the pre-existing methoxyethyl and methyl groups provide structural diversity from the outset.

In a typical combinatorial synthesis workflow, a core scaffold is systematically reacted with a series of diverse reactants. Using this compound, a library can be constructed by reacting it with a collection of different carboxylic acids, sulfonyl chlorides, or aldehydes. This approach, often performed using parallel synthesis techniques, can generate hundreds of distinct products in a short amount of time. nih.gov For example, a liquid-phase parallel synthesis approach could involve reacting the piperazine building block with a library of acyl chlorides in a multi-well plate format. nih.gov

Table 2: Hypothetical Design of a Combinatorial Library from this compound

| Building Block 1 (Scaffold) | Building Block 2 (Diverse Reagents) | Reaction Type | Library Output |

|---|---|---|---|

| This compound | Set A: 50 different Carboxylic Acids | Amide Coupling | 50 unique N-acyl piperazine derivatives |

| This compound | Set B: 30 different Sulfonyl Chlorides | Sulfonylation | 30 unique N-sulfonyl piperazine derivatives |

This strategy allows for the systematic exploration of the chemical space around the piperazine core, which is crucial for optimizing the properties of a lead compound in medicinal chemistry.

Contribution to the Development of Novel Synthetic Methodologies in Organic Chemistry

The immense importance of the piperazine scaffold in pharmaceuticals has driven significant research into developing novel synthetic methods not just to use piperazines, but to create them with greater complexity and control. benthamdirect.com Therefore, the contribution of a simple molecule like this compound is often as a representative of the target class of molecules that these new methods aim to synthesize.

Recent advances have focused on the direct C-H functionalization of the piperazine ring, a challenging but highly efficient way to introduce substituents without pre-functionalization. mdpi.com Methodologies such as photoredox catalysis and the use of stannyl (B1234572) amine protocol (SnAP) reagents have been developed to create C2-substituted piperazines from aldehydes and diamine precursors. mdpi.com

Furthermore, multi-component reactions (MCRs), where three or more reactants combine in a single step, have become an attractive strategy for rapidly building molecular complexity. fu-berlin.de Several MCRs are designed to produce heterocyclic cores, and variations of these reactions can be envisioned to either form the piperazine ring itself or use a diamine precursor to build a larger system. beilstein-journals.orgnih.gov While this compound itself is more of a product of simpler synthesis, the drive to create such asymmetrically substituted piperazines efficiently fuels innovation in synthetic organic chemistry.

Exploration of its Utility in Supramolecular Chemistry or as a Ligand for Coordination Compounds

The nitrogen atoms in the piperazine ring possess lone pairs of electrons, making them excellent donors for coordinating to metal ions. As such, this compound has significant potential for use as a ligand in coordination and supramolecular chemistry. The two nitrogen atoms of the piperazine ring can bind to a single metal center in a chelating fashion or bridge two different metal centers, leading to the formation of coordination polymers. A closely related compound, 1-(2-aminoethyl)-4-methylpiperazine, is noted for its potential as a ligand in coordination chemistry, suggesting similar utility for the subject compound. chemimpex.com

Piperazine-based ligands have been shown to form stable complexes with a variety of metals, including copper, cobalt, and zinc. biointerfaceresearch.com The specific geometry and properties of the resulting metal complex are influenced by the substituents on the piperazine ring. In this compound, the methoxyethyl group could also potentially participate in coordination through its oxygen atom, allowing the ligand to bind in a tridentate (N,N,O) fashion, although this would be sterically demanding. More commonly, it would act as a bidentate or bridging ligand. Dinuclear copper(II) complexes have been successfully synthesized using more complex ligands that incorporate N-methylpiperazine units, demonstrating the robust coordinating ability of this moiety. nih.gov

In supramolecular chemistry, molecules are organized into larger assemblies through non-covalent interactions like hydrogen bonding and π–π stacking. While this compound lacks significant π-systems, its protonated form could act as a hydrogen bond donor, interacting with anions or other hydrogen bond acceptors to form ordered structures. Studies on related 1-aroyl-4-(methoxyphenyl)piperazines show they can form extensive supramolecular chains and sheets through C-H···O and C-H···π hydrogen bonds. nih.gov

Table 3: Potential Coordination and Supramolecular Applications

| Application Area | Interacting Species | Potential Role of the Compound | Resulting Structure |

|---|---|---|---|

| Coordination Chemistry | Transition Metal Ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) | Bidentate (N,N) or Bridging Ligand | Mononuclear complexes, Dinuclear complexes, or Coordination polymers |

| Supramolecular Chemistry | Anions, Hydrogen Bond Acceptors | Hydrogen Bond Donor (upon protonation) | Self-assembled chains, sheets, or host-guest complexes |

Future Research Directions and Emerging Methodologies for Piperazine Derivatives

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly under pressure to adopt greener and more sustainable manufacturing processes. For piperazine (B1678402) derivatives like 1-(2-Methoxyethyl)-4-methylpiperazine, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current Approaches and Their Limitations: Traditionally, the synthesis of N-alkylated piperazines involves multi-step procedures that may employ protecting groups and hazardous reagents. For instance, a plausible synthesis of this compound would involve the N-methylation of 1-(2-Methoxyethyl)piperazine. This precursor is commercially available and used as a reactant for preparing biologically active molecules. sigmaaldrich.comchemicalbook.com Conventional methylation methods often rely on reagents like methyl iodide, which is toxic, or formaldehyde (B43269)/formic acid (Eschweiler-Clarke reaction), which can generate significant waste streams.

| Parameter | Traditional Synthesis | Sustainable Alternatives |

| Starting Materials | Often petroleum-derived | Bio-based feedstocks, renewable solvents |

| Reagents | Stoichiometric, often hazardous | Catalytic (metal or enzyme-based) |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, ionic liquids |

| Energy Input | High-temperature reflux | Microwave, ultrasound, photocatalysis |

| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, atom-economical reactions |

| Purification | Chromatography | Crystallization, extraction with green solvents |

Future Research Focus: Future research will likely focus on catalytic routes that improve atom economy. For example, the use of methanol as a C1 source for methylation, catalyzed by heterogeneous catalysts, presents a more sustainable alternative. researchgate.net Additionally, the synthesis of the piperazine core itself is a target for green innovation. One-pot syntheses starting from readily available precursors like diethanolamine are being explored to reduce the number of steps and purification requirements. core.ac.uk The principles of green chemistry, such as designing for energy efficiency and using renewable feedstocks, will be paramount in the future synthesis of piperazine derivatives.

Exploration of Unconventional Reactivity and Catalysis with Piperazine Scaffolds

Beyond traditional N-alkylation and acylation reactions, researchers are exploring novel ways to functionalize the piperazine ring, particularly through C-H activation. This opens up new avenues for creating complex molecules with unique properties.

C-H Functionalization: Recent advances have demonstrated the feasibility of direct C-H functionalization of the piperazine backbone. mdpi.comresearchgate.net Photoredox catalysis, for instance, has emerged as a powerful tool for the site-selective alkylation and arylation of piperazine substrates. nih.gov This methodology allows for the introduction of substituents at the carbon atoms of the piperazine ring, a transformation that is challenging with traditional methods. For a molecule like this compound, this could enable the synthesis of derivatives with tailored steric and electronic properties for specific applications.

| Methodology | Description | Potential Application to Piperazine Derivatives |

| Photoredox Catalysis | Utilizes visible light to initiate single-electron transfer processes, enabling mild reaction conditions for C-H functionalization. mdpi.comorganic-chemistry.org | Introduction of novel alkyl or aryl groups onto the piperazine ring of compounds like this compound. |

| Transition Metal Catalysis | Employs catalysts based on palladium, ruthenium, or iridium to activate C-H bonds for cross-coupling reactions. organic-chemistry.org | Synthesis of highly substituted piperazines with precise control over stereochemistry. |

| Biocatalysis | Uses enzymes to perform selective transformations, often with high enantioselectivity and under environmentally benign conditions. | Chiral resolution of piperazine derivatives or regioselective functionalization. |

Integration of Automated Synthesis and Flow Chemistry Techniques

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the adoption of automated synthesis and flow chemistry. These technologies offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility.

Flow Chemistry for Piperazine Synthesis: Flow chemistry, where reactants are continuously pumped through a reactor, is particularly well-suited for the synthesis of piperazine derivatives. mdpi.comacs.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. For exothermic reactions like some N-alkylation steps, the high surface-area-to-volume ratio of flow reactors provides superior heat dissipation, enhancing safety. nih.gov The synthesis of piperazine-containing drugs has been successfully adapted to flow chemistry, demonstrating the potential for this technology in the industrial production of these important compounds. mdpi.com

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size and heat transfer | Easily scalable by extending reaction time or using parallel reactors |

| Safety | Risk of thermal runaway in exothermic reactions | Enhanced heat and mass transfer, smaller reaction volumes |

| Process Control | Manual or semi-automated | Fully automated with precise control over parameters |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

| Integration | Difficult to integrate multiple steps | "Telescoped" multi-step syntheses are possible without intermediate purification |

Automated Synthesis Platforms: Automated synthesis platforms can be used to rapidly generate libraries of piperazine derivatives for high-throughput screening. By combining robotic liquid handling with flow reactors and in-line purification and analysis, it is possible to synthesize and test thousands of compounds in a short period. This approach is invaluable for lead optimization in drug discovery and for the development of new materials with tailored properties. researchgate.net

Advanced Computational Design for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and biological activities. For piperazine derivatives, computational methods can guide the design of new compounds and synthetic routes.

Predictive Synthesis: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction mechanisms and predict the feasibility of new synthetic transformations. For example, computational studies can help in understanding the regioselectivity of C-H functionalization reactions on the piperazine ring or in designing catalysts with enhanced activity and selectivity. nih.gov This predictive power can significantly reduce the number of experiments required to develop and optimize a synthetic route, saving time and resources.

Molecular Modeling and Drug Design: In the context of medicinal chemistry, molecular docking and molecular dynamics simulations can predict how piperazine derivatives interact with biological targets such as receptors and enzymes. nih.govresearchgate.net This allows for the rational design of new drug candidates with improved potency and selectivity. For a compound like this compound, computational tools could be used to explore its potential as a scaffold for developing new therapeutics by predicting its binding affinity to various biological targets.

| Computational Tool | Application in Piperazine Chemistry |

| Quantum Mechanics (e.g., DFT) | Elucidating reaction mechanisms, predicting reaction barriers, designing catalysts. |

| Molecular Docking | Predicting the binding mode and affinity of piperazine derivatives to biological targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of piperazine derivatives in solution or bound to a receptor, providing insights into conformational preferences and binding stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate the chemical structure of piperazine derivatives to their biological activity. |

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Material Sciences

The unique properties of the piperazine moiety make it an attractive building block for the development of advanced materials. Interdisciplinary research that combines expertise in chemical synthesis, polymer science, and materials engineering is crucial for unlocking the full potential of piperazine derivatives in this area.

Piperazine-Based Polymers: Piperazine can be incorporated into polymer backbones to create materials with a range of interesting properties. For example, piperazine-containing polymers have been investigated for applications in gas capture, where the nitrogen atoms can interact with CO2. elsevierpure.com The development of novel piperazine-based monomers, such as those derived from this compound, could lead to polymers with tailored thermal, mechanical, and chemical properties. researchgate.net

Functional Materials: The ability of piperazine to participate in various chemical reactions and to coordinate with metal ions makes it a versatile component for the creation of functional materials. This includes the development of:

Antimicrobial Polymers: Materials that can prevent the growth of bacteria and other microorganisms. rsc.org

Stimuli-Responsive Materials: Polymers that change their properties in response to external stimuli such as pH, temperature, or light. researchgate.net

Corrosion Inhibitors: Molecules that can protect metal surfaces from corrosion. chemicalbook.com

Membranes for Separations: Polymeric membranes containing piperazine units for applications in gas separation and water purification. elsevierpure.com

The integration of advanced synthetic methodologies with materials science will undoubtedly lead to the discovery of new applications for piperazine derivatives, addressing challenges in areas ranging from environmental remediation to biomedical devices.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-(2-Methoxyethyl)-4-methylpiperazine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via solvent-free reactions between aldehyde derivatives and amine precursors. For example, 4-hydroxy-3-methoxybenzaldehyde reacts with 1-amino-4-methylpiperazine under ambient conditions, yielding crystalline products. Solvent-free methods reduce purification steps and improve sustainability .

- Critical Variables : Temperature, stoichiometry, and solvent choice (e.g., methanol or ethyl acetate) affect crystallization efficiency. Slow evaporation in methanol/ethyl acetate (1:1 v/v) yields diffraction-quality crystals .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- X-ray Crystallography : Determines molecular conformation (e.g., chair conformation of the piperazine ring) and hydrogen-bonding networks (O–H⋯N, C–H⋯O) critical for stability .

- NMR Spectroscopy : Confirms proton environments, such as methoxyethyl group integration and piperazine ring dynamics .

- Data Interpretation : Mean C–C bond lengths (0.004 Å) and R-factor thresholds (<0.05) validate structural accuracy in crystallography .

Q. How does the compound’s conformational flexibility impact its reactivity?

- Analysis : The piperazine ring adopts a chair conformation, minimizing steric hindrance. Methoxyethyl side chains exhibit rotational freedom, influencing hydrogen-bond donor/acceptor capacity. Computational tools (e.g., PubChem’s torsion angle analysis) predict preferred conformers for reaction planning .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data for piperazine derivatives?

- Case Study : While some analogs show antiarrhythmic activity, others exhibit calcium channel blocking (e.g., flunarizine derivatives). Cross-validate via:

- In Vitro Assays : Patch-clamp studies for ion channel modulation.

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., fluorophenyl vs. methoxyethyl groups) with target binding .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Methods :

- QSAR Models : Use PubChem-derived descriptors (e.g., TPSA, LogP) to predict absorption and BBB permeability .

- MD Simulations : Analyze aqueous solubility and stability of the methoxyethyl group under physiological pH .

Q. What experimental designs elucidate the role of intermolecular interactions in crystal packing?

- Approach :

- Hydrogen-Bond Analysis : Map O–H⋯N and C–H⋯O interactions via Hirshfeld surface analysis (e.g., 76.2% contribution from H⋯O/N contacts) .

- Thermal Stability Tests : TGA/DSC to assess melting points (413–447 K) and correlate with packing density .

- Contradiction Management : Compare solvent-free vs. solvated synthesis outcomes to identify polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.